3-Nitro-4-(piperidin-1-yl)aniline

Description

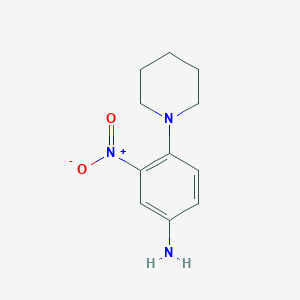

3-Nitro-4-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a nitro group at the 3-position and a piperidine ring at the 4-position of the benzene core. Its molecular formula is inferred as C₁₁H₁₃N₃O₂, with a molecular weight of approximately 235.25 g/mol.

Properties

IUPAC Name |

3-nitro-4-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLKSWWADWGIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-1-yl)aniline typically involves the nitration of 4-(piperidin-1-yl)aniline. One common method includes the following steps:

Purification: The reaction mixture is then neutralized, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, and mild heating.

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Nitro-4-(piperidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 3-Nitro-4-(piperidin-1-yl)aniline and its analogs:

Electronic and Reactivity Comparisons

- Nitro vs. Methoxy/Sulfonyl Groups: The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. In contrast, methoxy (electron-donating) in 3-Methoxy-4-(piperidin-1-yl)aniline activates the ring for ortho/para substitutions .

- Piperidine vs. Piperazine :

Piperidine (6-membered ring) in the target compound offers less steric hindrance and lower basicity (pKa ~11) compared to piperazine derivatives (e.g., in ), which have two nitrogen atoms and higher basicity (pKa ~9.8 for primary N) .

Biological Activity

3-Nitro-4-(piperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a nitro group, which contribute to its unique reactivity and biological activity. The presence of the nitro group enhances its electrophilic character, allowing it to participate in various biochemical interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₂ |

| Molecular Weight | 194.20 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, leading to either activation or inhibition. This interaction is crucial for its potential as a therapeutic agent.

- Cell Signaling Modulation : It influences various signaling pathways, affecting cellular processes such as proliferation and apoptosis.

- Gene Expression Regulation : The compound has been shown to modulate gene expression, which may contribute to its anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

- In vitro Studies : Cell line assays have shown that this compound can inhibit the growth of cancer cells, particularly in breast and prostate cancer models.

- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 5 to 15 µM .

- Antimicrobial Efficacy : In another study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : The compound shows moderate absorption characteristics, influenced by its lipophilicity.

- Distribution : It distributes well in tissues due to its small molecular size and ability to cross cell membranes.

- Metabolism : The nitro group can undergo reduction to form an amino derivative, impacting the compound's biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.